molecular formula C16H12N2O2 B11708355 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol CAS No. 5548-72-1

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol

Cat. No.: B11708355
CAS No.: 5548-72-1
M. Wt: 264.28 g/mol
InChI Key: KIBXJRHVVSRSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a Schiff base compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is known for its unique structural properties, which include the presence of both hydroxyl and imino groups, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 8-aminoquinoline. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydroxyl and imino groups play a crucial role in binding to metal ions, facilitating its activity in catalytic and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol is unique due to its Schiff base structure, which provides distinct coordination chemistry properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

5548-72-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]quinolin-8-ol

InChI

InChI=1S/C16H12N2O2/c19-14-6-2-1-5-13(14)17-10-12-9-8-11-4-3-7-15(20)16(11)18-12/h1-10,19-20H

InChI Key

KIBXJRHVVSRSKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=NC3=C(C=CC=C3O)C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.